
Acid-PEG5-NHS ester
Descripción general
Descripción
Acid-PEG5-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
NHS-Esters are widely used to label proteins non-selectively on free amino groups . Such broad labeling can be disadvantageous because it can interfere with protein structure or function and because stoichiometry is poorly controlled . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been described .Molecular Structure Analysis
The molecular formula of this compound is C18H29NO11 . The molecular weight is 435.4 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
This compound is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis
The molecular weight of this compound is 435.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The rotatable bond count is 20 . The exact mass is 435.17406074 g/mol . The topological polar surface area is 147 Ų .Aplicaciones Científicas De Investigación
Pegylation of RNA and Oligonucleotides
Acid-PEG5-NHS ester is used in pegylation, a method of post-synthetic modification of oligonucleotides. This technique is essential for attaching molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Enhancing Cell Interactions in Hydrogels
This compound, specifically Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), is widely used for functionalizing bioactive factors in PEG hydrogels. These modifications are vital for improving cell adhesion and spreading in bioactive hydrogels (Browning et al., 2013).
Targeted Cellular Imaging
In the field of cellular imaging, this compound is utilized for preparing targeting fluorescent cellular imaging probes. This application is significant for fluorescence imaging of living cells (Kim et al., 2016).
Protein Drug Modification
The ester is involved in the amino group modification of pharmaceutical proteins, such as bovine lactoferrin, to create protein drugs with improved therapeutic properties (Kato et al., 2010).
Site-Specific PEGylation of Proteins
This compound aids in site-specific PEGylation of proteins like bone morphogenetic protein-2, crucial for maintaining the biological activity of therapeutic proteins (Hu & Sebald, 2011).
pH Responsive Drug Delivery
The ester is used in the development of nanohydrogels for pH-responsive drug delivery. This has significant implications in controlled drug release and targeting cancer therapies (Farzanfar et al., 2021).
Quality Control in Biopharmaceuticals
In biopharmaceuticals, this compound plays a role in PEGylation processes, which is vital for improving the bioavailability of active peptides or proteins (Crafts et al., 2016).
Synthesis and Characterization of Nanoparticles
The ester is instrumental in the synthesis and characterization of nanoparticles for various biological applications, including the formation of silicon quantum dots (Zhang et al., 2017).
Peptide and Protein Functionalization
This compound is used for efficient chemoselective amino-sulfhydryl stapling on peptides and proteins. This is crucial for designing functional bioconjugates (Silva et al., 2021).
Hydrogel Formation and Biomedical Applications
The ester is used in oxo-ester mediated chemical ligation for polymer hydrogel formation. These hydrogels have applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
Enhancing Emulsifying Characteristics
This compound contributes to the modification of polyethylene glycol fatty acid esters, enhancing their emulsifying characteristics. This is important in industries for interfacial properties (Ortiz-Collazos et al., 2016).
Fluorescent Labeling of Proteins
The ester is used for NHS ester-mediated derivitization in fluorescent labeling of proteins, a technique vital for biochemical and analytical applications (Nanda & Lorsch, 2014).
PEGylation with Functional Polymers
This compound is involved in PEGylation processes with functional polymers designed for peptide/protein modification. This has applications in pharmaceuticals and material science (Chenal et al., 2011).
Thermal Lithography of Copolymer Films
The ester is used in atomic force microscopy-based thermal lithography for bioconjugation on copolymer films. This has applications in surface chemistry and material engineering (Duvigneau et al., 2008).
Synthesis of Versatile NHS Esters
This compound is part of the synthesis of highly versatile NHS esters, which are critical tools in peptide synthesis, bioconjugate chemistry, and material sciences (Barré et al., 2016).
Development of Medical Adhesives
The ester is employed in the development of injectable and self-healing medical adhesives for wound sealing, an important advancement in healthcare and medical technology (Sun et al., 2020).
Chemical Cross-Linking in Proteomics
This compound is used for chemical cross-linking in proteomics. This application is important for understanding protein interactions and structures (Kalkhof & Sinz, 2008).
Injectable Hydrogel Development
The ester is crucial in developing injectable hydrogels with dual redox responsiveness, which has potential applications in drug delivery and stimuli-responsive drug release (Gong et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .
Mode of Action
This compound is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The this compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .
Result of Action
The result of the action of this compound is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Acid-PEG5-NHS ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules . It interacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond . This property allows this compound to link biomolecules such as proteins and peptides .
Cellular Effects
The hydrophilic PEG spacer in this compound imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This property can influence cell function by enhancing the stability and solubility of proteins within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . This reaction allows the this compound to bind to biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive over time . Therefore, it is recommended to dissolve only a small amount of the reagent at a time and not to prepare stock solutions for storage . This suggests that the effects of this compound may change over time in laboratory settings due to its instability .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amines, it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
Its hydrophilic nature, conferred by the PEG spacer, likely influences its transport and distribution .
Subcellular Localization
Its ability to form stable amide bonds with primary amines suggests that it could potentially localize to regions of the cell where these groups are prevalent .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMACGMMKGUAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



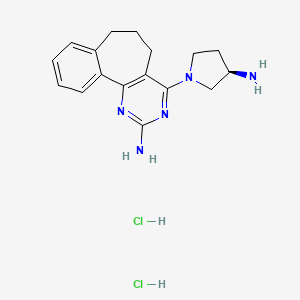
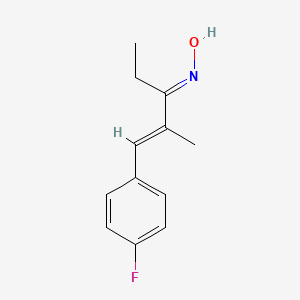
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)


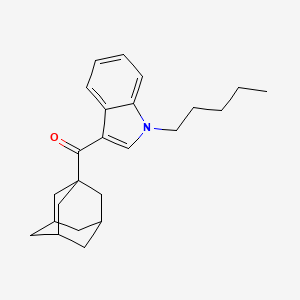
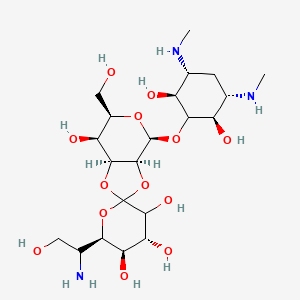
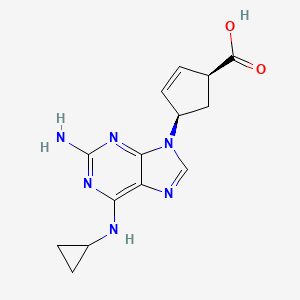


![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
